molecular formula C13H24N2O2 B12988039 tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate

tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate

Cat. No.: B12988039
M. Wt: 240.34 g/mol
InChI Key: LDCZQGWHLLGWAH-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is a derivative of octahydro-2,6-naphthyridine, which is a bicyclic amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate typically involves the reaction of octahydro-2,6-naphthyridine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2,6-naphthyridine: The parent compound without the tert-butyl ester group.

    tert-Butyl octahydro-1,5-naphthyridine-1(1H)-carboxylate: A similar compound with a different substitution pattern.

Uniqueness

tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h10-11,14H,4-9H2,1-3H3

InChI Key

LDCZQGWHLLGWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCCC2C1

Origin of Product

United States

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